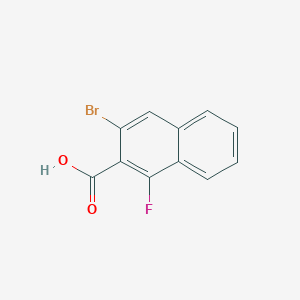

3-Bromo-1-fluoronaphthalene-2-carboxylic acid

Description

3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a halogenated naphthalene derivative with the molecular formula C₁₁H₆BrFO₂ and a molar mass of 269.07 g/mol. Its structure features a bromine atom at position 3, a fluorine atom at position 1, and a carboxylic acid group at position 2 of the naphthalene ring. The electron-withdrawing effects of the halogens (Br and F) and the carboxylic acid group influence its physicochemical properties, including solubility, acidity, and reactivity.

Properties

IUPAC Name |

3-bromo-1-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIXUKXVUIPENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the bromination of 1-fluoronaphthalene followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and fluorine reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-fluoronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives, or reduced to form alcohols or aldehydes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation might produce carboxylate salts or esters.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid span various scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Biology

- Biological Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties. Preliminary studies suggest it could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli due to its structural characteristics.

Medicine

- Drug Development : There is ongoing research into its potential as a building block for drug development. The compound's ability to interact with biological systems makes it a candidate for further exploration in medicinal chemistry.

Research into the biological activities of this compound has revealed several key findings:

Antimicrobial Properties

Studies have shown significant antimicrobial activity among halogenated naphthalene derivatives. This suggests that this compound may also possess similar properties, making it a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary investigations indicate that this compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have focused on the biological activities of halogenated naphthalene derivatives:

- Antimicrobial Activity Study : A study demonstrated that certain naphthalene derivatives exhibited antibacterial effects against various strains, indicating potential applications in treating infections.

- Anticancer Research : Investigations into the anticancer properties of related compounds have shown promising results, suggesting that this compound could play a role in cancer therapy.

Mechanism of Action

The mechanism of action of 3-Bromo-1-fluoronaphthalene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-1-fluoronaphthalene-2-carboxylic acid with its structural isomers and other brominated/fluorinated naphthalene derivatives. Key differences arise from substituent positions, functional groups, and electronic effects.

8-Bromo-3-fluoro-naphthalene-1-carboxylic Acid

- Molecular Formula : C₁₁H₆BrFO₂ (identical to the target compound) .

- Substituent Positions : Bromine at position 8, fluorine at position 3, and carboxylic acid at position 1.

- Key Differences :

- The carboxylic acid group at position 1 (vs. position 2 in the target compound) alters the electron density distribution. The proximity of the carboxylic acid to fluorine (position 3) may enhance acidity compared to the target compound, where fluorine is at position 1.

- Steric and electronic effects in substitution reactions will differ due to the spatial arrangement of halogens.

1-Bromonaphthalene and Brominated Naphthalenols

- 1-Bromonaphthalene (C₁₀H₇Br): Molar Mass: 207.07 g/mol . Solubility: Miscible with alcohol, benzene, chloroform, and ether due to the absence of polar groups . Comparison: The target compound’s carboxylic acid group introduces polarity, reducing solubility in non-polar solvents compared to 1-bromonaphthalene.

1-Bromo-1-naphthol (BrC₁₀H₆OH) :

General Trends in Halogenated Naphthalenes

- Electronic Effects :

- Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. Bromine, being less electronegative but bulkier, influences steric interactions.

- Acidity :

- The carboxylic acid group in the target compound (pKa ~2–3, typical for aromatic carboxylic acids) is more acidic than hydroxyl groups in brominated naphthols (pKa ~8–10).

- Synthetic Utility :

- Halogens at positions 1 and 3 (as in the target compound) may facilitate regioselective reactions, such as Suzuki couplings or nucleophilic aromatic substitutions, depending on the electronic environment.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparisons

Table 2: Reactivity and Acidity Trends

| Compound | Acidity (Relative) | Reactivity in Substitution Reactions |

|---|---|---|

| This compound | High (due to COOH) | Directed by Br/F positions |

| 8-Bromo-3-fluoro-naphthalene-1-carboxylic acid | Moderate-High | Influenced by COOH proximity to F |

| 1-Bromonaphthalene | Low | Electrophilic substitutions at Br-adjacent sites |

Research Findings and Limitations

- However, regioselectivity challenges may arise due to competing halogen effects.

- Data Gaps : Direct experimental data (e.g., melting points, specific solubility) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and theoretical principles.

- Applications : Bromo-fluoro-naphthalene carboxylic acids are valuable in pharmaceutical intermediates and materials science, where substituent positions dictate binding affinity or material stability.

Biological Activity

3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

This compound is synthesized through the bromination and fluorination of naphthalene derivatives. Typical methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

- Fluorination : This often involves electrophilic fluorination techniques.

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating more complex organic molecules used in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. For instance, halogenated naphthalene derivatives have been reported to demonstrate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of halogenated aromatic compounds have been widely studied. Preliminary findings suggest that this compound may inhibit cancer cell proliferation via mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected remain an area of active research, but the structural characteristics of the compound indicate potential interactions with cellular targets involved in cancer progression .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism.

- Receptor Modulation : It could interact with various receptors, potentially modifying signaling pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress, leading to cellular damage in pathogens or cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of halogenated naphthalene derivatives:

- Antimicrobial Activity Study :

- Anticancer Research :

- A recent investigation into the anticancer properties of naphthalene derivatives found that some compounds induced apoptosis in breast cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Data Table: Biological Activities Overview

Q & A

Q. Q1. What are the most efficient synthetic routes for 3-bromo-1-fluoronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation and carboxylation steps. A common approach is the Suzuki-Miyaura cross-coupling reaction, where bromine and fluorine substituents are introduced via palladium-catalyzed coupling of aryl halides and boronic acids . For example:

- Step 1: Bromination of naphthalene derivatives using N-bromosuccinimide (NBS) under radical conditions.

- Step 2: Fluorination via nucleophilic aromatic substitution (e.g., using KF in DMF at 120°C).

- Step 3: Carboxylic acid introduction via hydrolysis of a nitrile or ester intermediate.

Critical Parameters:

- Catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling) and solvent polarity significantly affect regioselectivity.

- Yields drop below 60% if reaction temperatures exceed 100°C due to decomposition .

Intermediate-Level Analytical Methods

Q. Q2. Which spectroscopic techniques are optimal for characterizing halogen substituents in this compound?

Answer:

- ¹H/¹³C NMR: Fluorine and bromine induce distinct splitting patterns. For example, ¹⁹F NMR (δ ~ -110 ppm) confirms fluorine position, while ¹H NMR shows coupling between aromatic protons and halogens .

- X-ray Crystallography: Resolves spatial arrangement of substituents; bromine’s heavy atom effect enhances diffraction contrast .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (C₁₁H₆BrFO₂) with <2 ppm error .

Advanced Mechanistic Studies

Q. Q3. How do competing reaction pathways (e.g., bromine vs. fluorine substitution) impact regioselectivity in derivative synthesis?

Answer: Bromine’s lower electronegativity (vs. fluorine) makes it more susceptible to nucleophilic attack, while fluorine directs electrophilic substitution via resonance effects. Computational studies (DFT) show:

- Meta-substitution: Fluorine deactivates the ring, favoring bromination at the meta position relative to the carboxylic acid group.

- Steric Effects: Bulky substituents near the carboxylic acid group hinder bromine incorporation at adjacent positions .

Experimental Validation:

Stability and Storage

Q. Q4. What are the key degradation pathways under varying storage conditions, and how can stability be enhanced?

Answer:

- Hydrolysis: The carboxylic acid group is prone to esterification in alcoholic solvents. Store in anhydrous DMSO or THF at -20°C .

- Light Sensitivity: Bromine-fluorine bonds degrade under UV light; use amber vials and inert atmospheres (N₂/Ar) .

- Thermal Stability: Decomposes above 150°C; DSC (Differential Scanning Calorimetry) shows exothermic peaks at 160°C .

Advanced Applications in Drug Discovery

Q. Q5. How does the compound’s halogen-substituted naphthalene core influence binding to biological targets (e.g., kinases)?

Answer:

- Hydrophobic Interactions: Bromine enhances van der Waals interactions with kinase ATP-binding pockets.

- Electrostatic Effects: Fluorine’s electronegativity stabilizes hydrogen bonds with backbone amides (e.g., in EGFR kinase).

- Case Study: Analogues showed IC₅₀ values of 0.8–1.2 µM in kinase inhibition assays, with bromine critical for potency .

Methodological Tip:

- Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (kₐₙ/ₖₒff) .

Contradictory Data Resolution

Q. Q6. How to address discrepancies in reported melting points (e.g., 130°C vs. 145°C) for this compound?

Answer:

- Purity Analysis: Contaminants (e.g., unreacted starting materials) lower melting points. Validate via HPLC (≥99% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Polymorphism: Recrystallize from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs .

Computational Modeling

Q. Q7. Which computational tools predict the reactivity of bromine/fluorine in further functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.